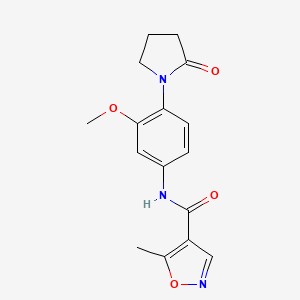

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

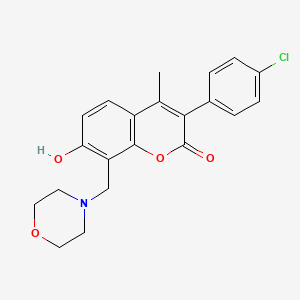

Übersicht

Beschreibung

Synthesis Analysis

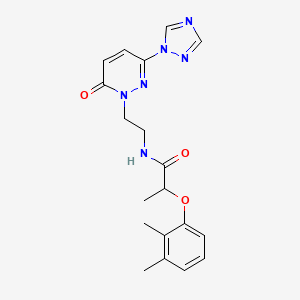

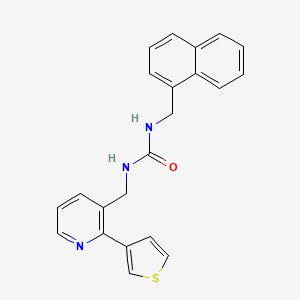

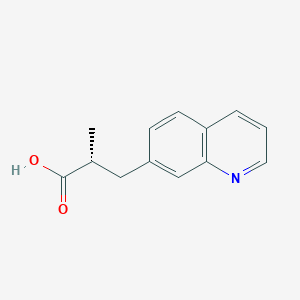

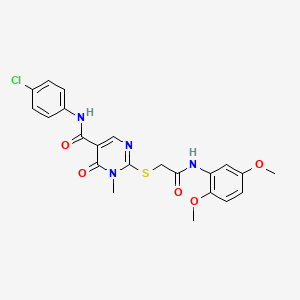

The synthesis of such compounds typically involves the reaction of an appropriate phenyl halide with a pyrrolidine in the presence of a base. The resulting phenylpyrrolidine can then be further functionalized to introduce the isoxazole and carboxamide groups.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyrrolidine ring, an isoxazole ring, and a carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis

The chemical reactions of this compound would likely be dominated by the reactivity of the functional groups present . For example, the carboxamide group could undergo hydrolysis to yield a carboxylic acid and an amine .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Characterization

This compound serves as a fundamental building block in organic synthesis, enabling the development of novel chemical entities. For example, it has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its versatility in creating complex molecules with potential biological activities (Rahmouni et al., 2016). Additionally, its structural motif is common in molecules exhibiting cardiotonic activity, indicating its importance in synthesizing cardiovascular agents (Nate et al., 1987).

Antimicrobial and Anticancer Properties

Research has shown that derivatives of this compound exhibit antimicrobial activities, suggesting its potential in developing new antimicrobial agents to combat resistant pathogens (Patel et al., 2011). Furthermore, pyrazolopyrimidines derivatives, synthesized using this compound, have been explored for their anticancer and anti-5-lipoxygenase activities, highlighting its significance in the search for new therapeutic options for cancer and inflammation (Rahmouni et al., 2016).

Drug Discovery and Development

In the realm of drug discovery, the compound's derivatives have been investigated for their role in inhibiting human and rat dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This property is particularly relevant for developing immunosuppressive agents (Knecht & Löffler, 1998). Moreover, its use in synthesizing novel cardiotonic agents further exemplifies its utility in creating compounds with significant physiological effects (Nate et al., 1987).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with various biological targets, contributing to their diverse therapeutic effects .

Mode of Action

The mode of action of a compound depends on its structure and the biological target it interacts with. For pyrrolidine derivatives, the mode of action can vary widely, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Pyrrolidine derivatives can be involved in various biochemical pathways, depending on their specific structures and targets. For example, some pyrrolidine derivatives have been found to have antitumor activity .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse pharmacokinetic properties .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, some pyrrolidine derivatives with antitumor activity may induce cell death in cancer cells .

Eigenschaften

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-10-12(9-17-23-10)16(21)18-11-5-6-13(14(8-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKKBFVHKSMCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702472.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702479.png)

![N~5~-benzyl-4-methyl-2-(2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2702483.png)

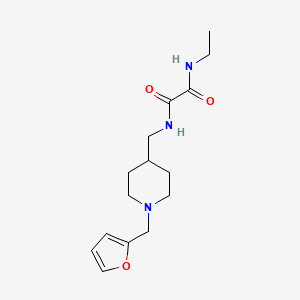

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2702487.png)